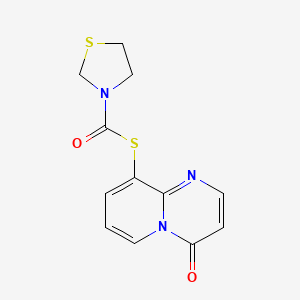

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate

CAS No.: 125209-42-9

Cat. No.: VC17110090

Molecular Formula: C12H11N3O2S2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125209-42-9 |

|---|---|

| Molecular Formula | C12H11N3O2S2 |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate |

| Standard InChI | InChI=1S/C12H11N3O2S2/c16-10-3-4-13-11-9(2-1-5-15(10)11)19-12(17)14-6-7-18-8-14/h1-5H,6-8H2 |

| Standard InChI Key | FDIBKUYHBFUUKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCN1C(=O)SC2=CC=CN3C2=NC=CC3=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate, reflects its dual heterocyclic system:

-

Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system comprising a pyridine ring fused to a pyrimidinone, providing planar rigidity and sites for hydrogen bonding .

-

Thiazolidine-3-carbothioate side chain: A five-membered ring containing sulfur and nitrogen atoms, conferring conformational flexibility and potential thiol-mediated reactivity.

The thioester linkage (-SCOS-) bridges these moieties, enabling metabolic stability compared to ester analogs. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 293.4 g/mol |

| CAS Registry Number | 125209-42-9 |

| InChI Key | HPVULYKIYNGGJG-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate involves multi-step organic transformations:

-

Formation of pyrido[1,2-a]pyrimidin-4-one:

-

Introduction of thiazolidinecarbothioate:

-

Thioesterification of the pyrido-pyrimidinone’s hydroxyl group with thiazolidine-3-carbothioic acid using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

-

Stability and Reactivity

-

Hydrolytic sensitivity: The thioester bond is prone to hydrolysis under alkaline conditions, generating thiol and carboxylic acid intermediates.

-

Nucleophilic substitution: The thiazolidine sulfur atom may participate in redox reactions or coordinate metal ions .

Comparative Analysis with Structural Analogs

Modifying the side chain alters bioactivity and pharmacokinetics. Key comparisons include:

The thiazolidine variant’s smaller ring size may favor entropic gains in target binding compared to bulkier thiomorpholine derivatives.

Future Directions and Research Gaps

-

In vitro profiling: Screen against inflammatory cytokines (e.g., TNF-α, IL-6) and microbial strains.

-

Structure-activity relationship (SAR) studies: Introduce substituents at the pyrido-pyrimidine C6 or thiazolidine N3 positions.

-

Pharmacokinetic optimization: Evaluate prodrug strategies to mitigate thioester hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume